molecular formula C10H12FNO B13032452 (S)-7-Fluoro-8-methylchroman-4-amine

(S)-7-Fluoro-8-methylchroman-4-amine

Cat. No.: B13032452
M. Wt: 181.21 g/mol
InChI Key: PQCKITNHLYFLKH-VIFPVBQESA-N
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Description

(S)-7-Fluoro-8-methylchroman-4-amine is a chiral compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-8-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by amination. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-8-methylchroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-7-Fluoro-8-methylchroman-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-8-methylchroman-4-amine: Lacks the chiral center, making it less specific in its biological activity.

    7-Fluoro-8-methylchroman-4-ol: Contains a hydroxyl group instead of an amine, altering its chemical properties and reactivity.

    8-Methylchroman-4-amine: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.

Uniqueness

(S)-7-Fluoro-8-methylchroman-4-amine is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. The presence of both fluorine and methyl groups enhances its chemical stability and potential for diverse applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4S)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m0/s1

InChI Key

PQCKITNHLYFLKH-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC2=C1OCC[C@@H]2N)F

Canonical SMILES

CC1=C(C=CC2=C1OCCC2N)F

Origin of Product

United States

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